5-Bromo-3-methyl-2-(phenylmethoxycarbonylamino)benzoic acid
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Description
Benzoic acid derivatives are widely used in organic synthesis and medicinal chemistry. They often serve as key intermediates in the synthesis of a variety of pharmaceuticals .
Synthesis Analysis
The synthesis of benzoic acid derivatives often involves several steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Molecular Structure Analysis
The molecular structure of a compound like this would likely include a benzene ring (due to the “benzoic acid” part of the name), bromine and methyl groups (indicated by “5-Bromo-3-methyl”), and a phenylmethoxycarbonylamino group (indicated by “phenylmethoxycarbonylamino”) .Chemical Reactions Analysis
Benzoic acid derivatives can undergo a variety of chemical reactions. For example, they can participate in coupling reactions, decarboxylation reactions, and substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure. Benzoic acid derivatives generally have a carboxylic acid group, which can participate in hydrogen bonding, making these compounds polar .Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-bromo-3-methyl-2-(phenylmethoxycarbonylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4/c1-10-7-12(17)8-13(15(19)20)14(10)18-16(21)22-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTRDCHFYPKFPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)OCC2=CC=CC=C2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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